molecular formula C18H22F2N4O B8038407 S,S-Efinaconazole

S,S-Efinaconazole

Cat. No.: B8038407
M. Wt: 348.4 g/mol
InChI Key: NFEZZTICAUWDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

S,S-Efinaconazole undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the azole ring or the piperidinyl group.

    Reduction: Typically involves the reduction of the difluorophenyl group.

    Substitution: Commonly occurs at the triazole ring or the piperidinyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted azole derivatives and modified piperidinyl compounds, which can have different antifungal properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S,S-Efinaconazole is unique due to its low keratin affinity, which allows for better nail penetration and higher efficacy in treating onychomycosis compared to other topical antifungals .

Properties

IUPAC Name

2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEZZTICAUWDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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